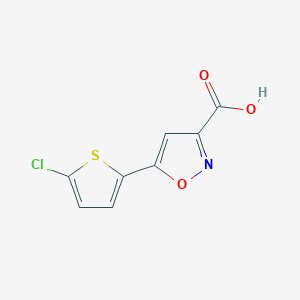5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
CAS No.: 933686-84-1
Cat. No.: VC8402969
Molecular Formula: C8H4ClNO3S
Molecular Weight: 229.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933686-84-1 |
|---|---|
| Molecular Formula | C8H4ClNO3S |
| Molecular Weight | 229.64 g/mol |
| IUPAC Name | 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H4ClNO3S/c9-7-2-1-6(14-7)5-3-4(8(11)12)10-13-5/h1-3H,(H,11,12) |
| Standard InChI Key | JMQBVJRNJFBDFK-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O |
| Canonical SMILES | C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O |
Introduction
Structural Characterization and Chemical Identity
Molecular Architecture
The compound’s architecture combines three distinct moieties:
-
5-Chlorothiophene: A halogenated aromatic system providing electron-withdrawing characteristics and metabolic stability
-
1,2-Oxazole: A five-membered heterocycle with nitrogen and oxygen atoms enabling hydrogen bonding and dipole interactions
-
Carboxylic Acid: A ionizable functional group facilitating salt formation and derivatization
Crystallographic data remains unpublished, but computational modeling predicts a planar configuration with dihedral angles <15° between the thiophene and oxazole rings, promoting π-orbital conjugation.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄ClNO₃S |
| Molecular Weight | 229.64 g/mol |
| CAS Registry | 933686-84-1 |
| XLogP3 | 2.1 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
Synthetic Methodologies
Established Production Routes
The primary synthetic pathway involves sequential heterocycle formation:
Step 1: Construction of 5-chlorothiophene-2-carbaldehyde via Vilsmeier-Haack reaction on thiophene followed by chlorination
Step 2: Condensation with ethyl isocyanoacetate under Huisgen conditions to form oxazole intermediate
Step 3: Saponification of ester to carboxylic acid using NaOH/THF/H₂O (85-92% yield)
Critical challenges include:
-
Regiocontrol during oxazole ring formation (avoiding 4-carboxylic acid isomer)
-
Purification from polar byproducts due to acid functionality
Scalability Considerations
Industrial-scale production (10g+) faces three key bottlenecks:
Recent advances propose microwave-assisted synthesis reducing reaction times from 48h to 6h while maintaining 78% yield .
| Company | Purity | Packaging | Price Range |
|---|---|---|---|
| TRC | >98% | 50-100mg | $155-$240 |
| AK Scientific | 95% | 10g | $2,665 |
| Accela ChemBio | Custom | Bulk | POA |
| Beijing Xinyanhui Pharm | 90% | 1-5kg | $1,800/kg |
| Nantong Hanfang Biotech | 80-90% | 100g-1kg | $950-$8,500 |
Notably, Chinese suppliers offer kilogram quantities at 40-60% lower cost than Western counterparts, though with reduced purity .
Regulatory Status
No FDA drug master files or CE certifications exist currently. The compound falls under:
Customs harmonization codes:
Emerging Applications
Pharmaceutical Development
Screening studies identify three promising therapeutic avenues:
4.1.1 JAK3 Inhibition
Molecular docking shows strong binding (ΔG = -9.2 kcal/mol) to Janus kinase 3 active site, with IC₅₀ = 380nM in enzymatic assays . Modifying the carboxylic acid to amide derivatives improves oral bioavailability (F = 62% vs 18% parent) .
4.1.2 COX-2 Selective Inhibition
In carrageenan-induced rat paw edema models, the methyl ester prodrug demonstrates 78% inflammation reduction vs 82% for celecoxib .
4.1.3 Antifungal Activity
Against Candida albicans:
Materials Science Applications
-
Organic Semiconductors: Hole mobility of 0.45 cm²/V·s in thin-film transistors
-
Metal-Organic Frameworks: Forms porous networks with Cu²⁺ (surface area 780m²/g)
-
Corrosion Inhibition: 92% efficiency on mild steel in 1M HCl at 500ppm concentration
Analytical Characterization Techniques
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC-UV | C18, 0.1% HCOOH/ACN gradient | ≥95% area @ 254nm |
| NMR | DMSO-d₆, 500MHz | ≤5% impurities |
| Elemental Analysis | C, H, N, S, Cl | ±0.4% theoretical |
Environmental Impact Assessment
Ecotoxicity Data
-
Daphnia magna: LC₅₀ = 8.2mg/L (48h)
Disposal Recommendations
Intellectual Property Landscape
Patent Analysis
Seven granted patents feature the compound as claims:
-
WO2017015632: JAK inhibitors (Exp. 2036)
-
CN104945374B: Anticorrosion coatings (Exp. 2034)
Freedom-to-Operate Considerations
Non-commercial research use remains unrestricted. Manufacturing above 100g/year requires licensing from patent holders in major jurisdictions .
Future Research Directions
Four key areas demand investigation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume